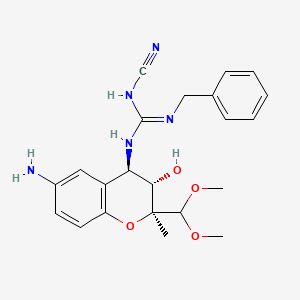

KR-31378

Description

Propriétés

Numéro CAS |

335381-68-5 |

|---|---|

Formule moléculaire |

C22H27N5O4 |

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

1-[(2S,4R)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine |

InChI |

InChI=1S/C22H27N5O4/c1-22(20(29-2)30-3)19(28)18(16-11-15(24)9-10-17(16)31-22)27-21(26-13-23)25-12-14-7-5-4-6-8-14/h4-11,18-20,28H,12,24H2,1-3H3,(H2,25,26,27)/t18-,19?,22+/m1/s1 |

Clé InChI |

OZHUPJHJQIEDFA-VWIBBUNHSA-N |

SMILES isomérique |

C[C@]1([C@H]([C@@H](C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC |

SMILES canonique |

CC1(C(C(C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KR 31378 KR-31378 KR31378 N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of KR-31378: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-31378, a novel benzopyran derivative, has emerged as a promising therapeutic agent with significant cardioprotective and neuroprotective properties. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role as a potent activator of the ATP-sensitive potassium (KATP) channel, particularly the mitochondrial subtype (mitoKATP). The document summarizes key experimental findings, presents quantitative data in a structured format, outlines detailed experimental protocols for pivotal studies, and illustrates the compound's signaling pathways and experimental workflows through diagrams.

Primary Mechanism of Action: Mitochondrial ATP-Sensitive Potassium Channel Activation

The principal mechanism of action of this compound is the activation of ATP-sensitive potassium (KATP) channels.[1][2] Extensive research indicates that this compound preferentially targets the mitochondrial KATP (mitoKATP) channels.[1] Opening of these channels in the inner mitochondrial membrane leads to an influx of K+ into the mitochondrial matrix, which is a critical event in triggering cellular protective pathways.

Cardioprotective Effects

This compound exhibits robust cardioprotective effects, primarily through the suppression of cardiac hypertrophy and the mitigation of ischemia-reperfusion injury.

Inhibition of Cardiac Hypertrophy

In vitro studies using rat heart-derived H9c2 cells have shown that this compound effectively suppresses hypertrophy induced by various agonists, including angiotensin II, phenylephrine (B352888), isoproterenol, and urotensin II.[1] Treatment with these agonists resulted in a significant increase in cell size, which was inhibited by this compound in a concentration-dependent manner.[1] This anti-hypertrophic effect was reversed by the mitoKATP channel blockers 5-hydroxydecanoate (B1195396) and glibenclamide, further implicating the activation of these channels in the mechanism.[1]

In vivo, in a rat model of congestive heart failure induced by myocardial infarction, this compound administration significantly inhibited atrial hypertrophy and reduced the serum levels of pro-atrial natriuretic peptide, a key biochemical marker of heart failure.[1]

Protection Against Oxidative Stress and Hypoxia

This compound demonstrates a protective effect against oxidative stress-induced cell death in cardiac myocytes.[1] In H9c2 cells subjected to chemical hypoxia, this compound suppressed the generation of reactive oxygen species (ROS). It also blocked the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in a dose-dependent manner, signaling pathways known to be involved in stress-induced apoptosis.

Neuroprotective Effects

This compound has been shown to be a potent neuroprotective agent, offering protection against ischemic brain injury.

Attenuation of Ischemic Damage

In organotypic hippocampal slice cultures exposed to oxygen/glucose deprivation, pretreatment with 10 µM this compound conferred a significant neuroprotective effect in both the CA1 and CA3 regions of the hippocampus.[3] This protective effect was attenuated by the KATP channel blocker glibenclamide, indicating that the neuroprotection is mediated by the opening of KATP channels.[3] Furthermore, in a rat model of focal ischemic brain damage, this compound demonstrated a neuroprotective effect by reducing infarct size. Studies have also shown that this compound protects cortical neurons from iron-induced cell death with an IC50 of 12 μM, an effect suggested to be independent of its K+ channel opening activity and more related to its antioxidant properties.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Neuroprotective Activity of this compound

| Assay | Cell Type | Insult | Endpoint | Effective Concentration | IC50 | Reference |

| Neuroprotection | Organotypic hippocampal slices | Oxygen/glucose deprivation | Neuronal cell death | 10 µM | Not Reported | [3] |

| Neuroprotection | Fetal rat primary mixed cortical culture | FeSO4 | Cell death | Concentration-dependent | 12 µM |

Table 2: In Vitro Cardioprotective Activity of this compound

| Assay | Cell Line | Inducer of Hypertrophy | Endpoint | Effect | Reference |

| Anti-hypertrophy | H9c2 cells | Angiotensin II, phenylephrine, isoproterenol, urotensin II | Increased cell size | Concentration-dependent inhibition | [1] |

| Anti-hypertrophy | H9c2 cells | Angiotensin II | Increased cell protein content | Inhibition | [1] |

Experimental Protocols

The following are generalized protocols for key experiments based on the methodologies described in the cited literature.

Assessment of Anti-Hypertrophic Effects in H9c2 Cells

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Hypertrophy: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are serum-starved for 24 hours. Hypertrophy is then induced by treating the cells with hypertrophic agonists such as angiotensin II (e.g., 1 µM) or phenylephrine (e.g., 100 µM) for 48 hours.

-

Treatment with this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in the range of 1-100 µM, either as a pretreatment or co-treatment with the hypertrophic agonist.

-

Assessment of Hypertrophy:

-

Cell Size Measurement: Cells are fixed and stained with a fluorescent dye (e.g., phalloidin (B8060827) for F-actin). The cell surface area is then measured using imaging software.

-

Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid, such as [3H]-leucine, into the total cellular protein.

-

-

Antagonism Studies: To confirm the role of KATP channels, cells are pre-incubated with a KATP channel blocker (e.g., 10 µM glibenclamide or 100 µM 5-hydroxydecanoate) before the addition of this compound and the hypertrophic agonist.

Patch-Clamp Recording of KATP Channels in Neuroblastoma Cells

-

Cell Preparation: Neuroblastoma 2a (N2a) cells are cultured on glass coverslips.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of ATP to study the ATP-sensitivity of the channels, adjusted to pH 7.2.

-

Application of this compound: this compound is applied to the cells via a perfusion system at different concentrations.

-

Data Analysis: The current-voltage (I-V) relationship is determined by applying voltage steps. The effect of this compound on the channel open probability and conductance is analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardioprotective Potential of KR-31378: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-31378, a novel benzopyran derivative, has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion (I/R) injury, particularly in the context of myocardial and neuronal damage. This technical guide synthesizes the current understanding of this compound, detailing its mechanisms of action, summarizing key quantitative findings from preclinical studies, and providing an overview of the experimental protocols used to evaluate its efficacy. The primary cardioprotective effects of this compound are attributed to its dual function as an ATP-sensitive potassium (KATP) channel activator and a potent antioxidant. This document aims to provide a comprehensive resource for researchers and professionals involved in the development of novel cardioprotective and neuroprotective therapies.

Core Mechanisms of Action

This compound exerts its protective effects through two principal, and potentially synergistic, mechanisms:

-

ATP-Sensitive Potassium (KATP) Channel Opening: this compound is a potent activator of ATP-sensitive potassium channels.[1][2] The opening of these channels, particularly the mitochondrial KATP (mitoKATP) channels, is a critical mechanism for cardioprotection.[3] This activation leads to potassium ion influx into the mitochondrial matrix, which is hypothesized to preserve mitochondrial integrity and function during ischemic insults. This action helps to maintain ATP production and reduce calcium overload, thereby preventing cell death.[3] The neuroprotective effects of this compound also appear to be mediated by the opening of KATP channels.[1]

-

Antioxidant Properties: Independent of its KATP channel opening activity, this compound exhibits significant antioxidant effects.[4][5] The compound has been shown to scavenge reactive oxygen species (ROS), reduce lipid peroxidation, and preserve endogenous antioxidant defense mechanisms, such as glutathione (B108866) levels and the activity of catalase and glutathione peroxidase.[4][5] This antioxidant activity is crucial for mitigating the oxidative stress that is a major contributor to cell death in ischemia-reperfusion injury.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia

| Parameter | Treatment Group | Outcome | Reference |

| Infarct Area Reduction | This compound (30 mg/kg, i.v.) | 24% reduction | [5] |

| Edema Reduction | This compound (30 mg/kg, i.v.) | 36% reduction | [5] |

| Lipid Peroxidation | This compound (30 mg/kg, i.v.) | Attenuated to 99% of normal | [5] |

| Glutathione Levels | This compound (30 mg/kg, i.v.) | Restored to 60% of normal | [5] |

| Neuronal Cell Death (in vitro) | This compound | IC50 = 12 µM | [5] |

Table 2: Cardioprotective Effects of this compound in H9c2 Cardiomyocytes

| Parameter | Condition | Effect of this compound | Reference |

| LDH Release | BSO-induced oxidative stress | Significantly decreased | [4] |

| ROS Elevation | BSO-induced oxidative stress | Significantly decreased | [4] |

| Mitochondrial Membrane Potential | BSO-induced reduction | Significantly reversed | [4] |

| Caspase-3 Activity | BSO-induced increase | Significantly reversed | [4] |

| Cell Hypertrophy | Angiotensin II-induced | Inhibited in a concentration-dependent manner | [3] |

Table 3: Neuroprotective Effects of this compound in a Rabbit Model of Spinal Cord Ischemia

| Neurologic Outcome (Tarlov's Score) | Treatment Group | Result | Reference |

| Ischemia Group | - | - | [6] |

| This compound (20 mg/kg) | Marked improvement | p = 0.002 (vs. ischemia) | [6] |

| This compound (50 mg/kg) | Marked improvement | p = 0.001 (vs. ischemia) | [6] |

Experimental Protocols

In Vitro Model of Oxidative Stress in H9c2 Cardiac Myocytes

-

Cell Line: H9c2 rat heart-derived cells.

-

Induction of Oxidative Stress: Treatment with 10 mM buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis.

-

Intervention: Co-treatment with this compound.

-

Outcome Measures:

-

Cell Death: Lactate dehydrogenase (LDH) activity in the culture medium and Hoechst 33258 staining.

-

ROS Production: Measured using 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) oxidation.

-

Mitochondrial Membrane Potential (MMP): Assessed using Rhodamine 123.

-

Caspase-3 Activity: Measured to assess apoptosis.

-

In Vivo Model of Focal Cerebral Ischemia in Rats

-

Animal Model: Rats.

-

Ischemia Induction: 2 hours of middle cerebral artery occlusion (MCAO).

-

Reperfusion: 22 hours.

-

Intervention: Intravenous administration of this compound (30 mg/kg).

-

Outcome Measures:

-

Infarct Area and Edema: Quantified post-reperfusion.

-

Lipid Peroxidation and Glutathione Levels: Measured in the ischemic hemisphere.

-

In Vivo Model of Congestive Heart Failure in Rats

-

Animal Model: Rats.

-

Induction of Heart Failure: Permanent coronary artery occlusion for 8 weeks.

-

Intervention: Treatment with this compound.

-

Outcome Measures:

-

Cardiac Function: Stroke volume and cardiac output to body weight ratios.

-

Atrial Hypertrophy: Ratio of right atrium to body weight.

-

Biochemical Marker: Serum pro-atrial natriuretic peptide level.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Cardioprotection

Caption: Signaling pathway of this compound in cardioprotection.

Experimental Workflow for In Vivo Ischemia-Reperfusion Studies

Caption: General experimental workflow for in vivo I/R studies.

Conclusion

This compound demonstrates significant potential as a cardioprotective and neuroprotective agent. Its multifaceted mechanism of action, combining KATP channel activation with direct antioxidant effects, addresses key pathological processes in ischemia-reperfusion injury. The preclinical data summarized in this guide provide a strong rationale for further investigation and development of this compound as a novel therapeutic for ischemic cardiovascular and cerebrovascular diseases. Future research should focus on elucidating the detailed molecular interactions within the signaling pathways and translating these promising preclinical findings into clinical settings.

References

- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of this compound on oxidative stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of this compound, a novel potassium channel activator, on spinal cord ischemic injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KR-31378 and its Interaction with ATP-Sensitive Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-31378, a novel benzopyran derivative, has emerged as a promising therapeutic candidate, primarily recognized for its potent activity as an ATP-sensitive potassium (K-ATP) channel opener. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. The document elucidates the dual protective roles of this compound, involving both the direct modulation of K-ATP channels and independent antioxidant activities. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and therapeutic potential in ischemia-reperfusion injuries and related pathologies.

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. By opening in response to a decrease in the intracellular ATP/ADP ratio, K-ATP channels play a vital role in cellular protection under metabolic stress, such as during ischemic events.

This compound, chemically known as (2S, 3S, 4R)-N"-cyano-N-(6-amino-3, 4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2H-1-benzopyran-4yl)-N'-benzylguanidine, is a potent K-ATP channel opener.[1] It has demonstrated significant neuroprotective and cardioprotective effects in various preclinical models.[2][3][4] This guide synthesizes the current knowledge on this compound, focusing on its interaction with K-ATP channels and its broader pharmacological profile.

Mechanism of Action

The primary mechanism of action of this compound is the opening of K-ATP channels. This action leads to potassium efflux, resulting in hyperpolarization of the cell membrane.[4] In excitable cells like neurons and cardiomyocytes, this hyperpolarization reduces cellular excitability, thereby decreasing calcium influx and energy expenditure, which is particularly beneficial during ischemic conditions.[3][5]

Interestingly, studies have revealed that the protective effects of this compound may also stem from an antioxidant mechanism that is independent of its K-ATP channel-opening activity.[3][6] This dual mechanism contributes to its robust protective effects against ischemia-reperfusion injury.

K-ATP Channel-Dependent Pathway

The interaction of this compound with the SUR subunit of the K-ATP channel is thought to induce a conformational change that favors the open state of the channel pore, formed by the Kir6.x subunits. The neuroprotective effects of this compound have been shown to be attenuated by the K-ATP channel blocker glibenclamide, supporting the involvement of this pathway.[2] The opening of these channels is particularly relevant in both sarcolemmal and mitochondrial membranes. The activation of mitochondrial K-ATP (mitoK-ATP) channels, in particular, is believed to play a crucial role in cardioprotection.[5]

Antioxidant Pathway

This compound has been shown to possess antioxidant properties that contribute to its protective effects. This was demonstrated in studies where its neuroprotective and cardioprotective effects were not abolished by K-ATP channel blockers.[3][6] The antioxidant mechanism involves the suppression of reactive oxygen species (ROS) accumulation and the preservation of glutathione (B108866) (GSH) levels.[3][6] By reducing oxidative stress, this compound mitigates lipid peroxidation and subsequent cellular damage.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| Neuroprotection | ||||

| IC50 | 12 µM | Fetal rat primary mixed cortical culture | FeSO4-induced cell death | [6] |

| Infarct Area Reduction | 24% | Rat brain (in vivo) | Middle cerebral artery occlusion (2h) and reperfusion (22h) | [6] |

| Edema Reduction | 36% | Rat brain (in vivo) | Middle cerebral artery occlusion (2h) and reperfusion (22h) | [6] |

| Cardioprotection | ||||

| Inhibition of Hypertrophy | Concentration-dependent | H9c2 rat heart-derived cells | Angiotensin II, phenylephrine, isoproterenol, and urotensin II-induced hypertrophy | [5] |

Note: EC50 values for K-ATP channel opening and Kd values for binding affinity to SUR subunits are not currently available in the public domain.

Experimental Protocols

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol is a general guide for assessing the effect of this compound on K-ATP channel currents using the whole-cell patch-clamp technique.

Methodology:

-

Cell Preparation: Neuroblastoma 2a (N2a) cells are cultured on glass coverslips.[2]

-

Solutions:

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH adjusted to 7.2 with KOH. ATP can be included to study the ATP-sensitivity of the channels.

-

-

Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope.

-

A patch pipette with a resistance of 3-5 MΩ is used to form a gigaohm seal with a target cell.

-

The whole-cell configuration is established by applying gentle suction.

-

Membrane currents are recorded using a patch-clamp amplifier. The holding potential is typically set at -60 mV, and voltage steps or ramps are applied to elicit channel activity.

-

After recording a stable baseline, this compound is applied via the perfusion system at various concentrations.

-

-

Data Analysis: The change in current amplitude in response to this compound is measured to determine its effect on K-ATP channel activity.

Organotypic Hippocampal Slice Culture for Neuroprotection Studies

This method is used to assess the neuroprotective effects of this compound in a model that preserves the tissue architecture of the hippocampus.

Methodology:

-

Slice Preparation: Hippocampi are dissected from postnatal day 7-8 rat pups and sliced into 400 µm thick sections using a McIlwain tissue chopper.

-

Culture: Slices are placed on semiporous membrane inserts in 6-well plates containing culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution, supplemented with glucose and L-glutamine).

-

Experimental Treatment:

-

After 7-10 days in culture, slices are pre-treated with this compound (e.g., 10 µM) for a specified duration.[2]

-

Ischemic insult is induced by oxygen-glucose deprivation (OGD), where the culture medium is replaced with a glucose-free medium and the slices are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2).

-

-

Assessment of Neuronal Death:

-

After the ischemic insult and a reperfusion period, cell death is quantified.

-

A common method is staining with propidium (B1200493) iodide (PI), a fluorescent dye that enters and stains the nuclei of dead or dying cells.

-

Fluorescence imaging is used to visualize and quantify the area of PI uptake in different hippocampal regions (e.g., CA1, CA3).

-

Discussion and Future Directions

This compound is a promising therapeutic agent with a dual mechanism of action that confers significant neuroprotection and cardioprotection. Its ability to open K-ATP channels and act as an antioxidant makes it a particularly attractive candidate for the treatment of ischemia-reperfusion injuries.

While the protective effects of this compound are well-documented, a more detailed quantitative characterization of its interaction with K-ATP channels is needed. Future research should focus on determining the EC50 for channel activation and the binding affinity (Kd) for the different SUR subunits. This will provide a more complete pharmacological profile and aid in the development of more selective and potent analogs.

Furthermore, a deeper investigation into the downstream signaling cascades of both the K-ATP channel-dependent and antioxidant pathways is warranted. Elucidating the specific molecular players involved will provide a more comprehensive understanding of its mechanism of action and may reveal additional therapeutic targets.

Conclusion

This compound is a potent K-ATP channel opener with additional antioxidant properties, making it a robust agent for protecting against ischemic damage in neuronal and cardiac tissues. This technical guide has summarized the current understanding of its pharmacology and provided a framework for its further investigation. The detailed experimental protocols and visualized signaling pathways offer a valuable resource for researchers in the field of drug discovery and development. Continued research into the quantitative aspects of its molecular interactions and the intricacies of its signaling pathways will be crucial for realizing its full therapeutic potential.

References

- 1. Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review | Bentham Science [benthamscience.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of KR-31378: A Novel Cardioprotective and Neuroprotective Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KR-31378 is a novel small molecule that has demonstrated significant potential as a cardioprotective and neuroprotective agent. Identified as a potent activator of the adenosine (B11128) triphosphate (ATP)-sensitive potassium (KATP) channel, specifically the mitochondrial subtype (mitoKATP), its mechanism of action is centered on the preservation of cellular integrity in the face of ischemic and oxidative stress. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a detailed (representative) synthesis protocol, a summary of key quantitative data from preclinical studies, and in-depth experimental methodologies for the core assays used to elucidate its mechanism of action. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the complex biological processes associated with this compound.

Discovery and Rationale

While the specific details of the initial screening and lead optimization process for this compound by the Korea Research Institute of Chemical Technology are not extensively published, the discovery was likely driven by the therapeutic potential of targeting KATP channels. The opening of these channels, particularly in the mitochondria, is a known mechanism for cellular protection against ischemic injury. This compound, a benzopyran derivative, emerged from research programs focused on developing novel KATP channel openers. Its chemical name is (2S, 3S, 4R)-N"-cyano-N-(6-amino-3, 4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2H-1-benzopyran-4yl)-N'-benzylguanidine.

Chemical Synthesis

A precise, publicly available synthesis protocol for this compound has not been identified in the surveyed literature. However, the synthesis of structurally related benzopyran KATP channel openers has been described. The following is a representative synthetic route for a tritiated benzopyran KATP channel opener, which provides insight into the likely chemical strategies employed for the synthesis of this compound.

Representative Synthesis of a Benzopyran KATP Channel Opener

The synthesis of a related tritiated benzopyran KATP channel opener, [(3S,4R)-N[3,4-dihydro-2,2-dimethyl-3-hydroxy-6-(2-methyl-pyridin-4-yl)-2H-1-benzopyran]-3-pyridinecarboxamide], involves a multi-step process that can be adapted for the synthesis of similar benzopyran derivatives.

-

Step 1: Synthesis of the Benzopyran Core: The synthesis would likely begin with the construction of the substituted 2H-1-benzopyran ring system. This can be achieved through various organic synthesis reactions, such as the reaction of a substituted phenol (B47542) with an appropriate three-carbon component.

-

Step 2: Introduction of Functional Groups: Subsequent steps would involve the introduction and modification of functional groups at various positions of the benzopyran ring to achieve the desired stereochemistry and substitutions found in this compound.

-

Step 3: Coupling Reactions: The final steps would likely involve coupling the functionalized benzopyran core with the N'-benzylguanidine side chain.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various models of ischemia-reperfusion injury. The following tables summarize the key quantitative findings from these studies.

Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (50 mg/kg) | Reference |

| Infarct Area (% of hemisphere) | Not specified | Significant reduction | Significant reduction | Significant reduction | [1] |

| TUNEL-positive cells | Increased | Not specified | Significantly reduced | Significantly reduced | [1] |

| Infarct Area Reduction (%) | 0 | Not specified | 24 | Not specified | [2] |

| Edema Reduction (%) | 0 | Not specified | 36 | Not specified | [2] |

| Lipid Peroxidation (% of normal) | Elevated | Not specified | Attenuated to 99% of normal | Not specified | [2] |

| Glutathione (B108866) Loss (% of normal) | Depleted | Not specified | Attenuated to 60% of normal | Not specified | [2] |

Cardioprotective Effects of this compound in a Rat Model of Congestive Heart Failure

| Parameter | Sham | Congestive Heart Failure (CHF) | CHF + this compound | Reference |

| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | 4.1 ± 0.3 | 26.9 ± 3.4 | Data not available | [3][4] |

| Plasma Sodium Concentration (mEq/liter) | 149.1 ± 1.1 | 142.2 ± 1.6 | Data not available | [3][4] |

| Stroke Volume to Body Weight Ratio | Not specified | Decreased | Significantly reversed | Not specified |

| Cardiac Output to Body Weight Ratio | Not specified | Decreased | Significantly reversed | Not specified |

| Right Atrium to Body Weight Ratio | Not specified | Increased | Significantly inhibited | Not specified |

| Serum pro-atrial Natriuretic Peptide Level | Not specified | Increased | Decreased | Not specified |

Experimental Protocols

Patch-Clamp Recording of KATP Channels

Objective: To measure the opening of ATP-sensitive potassium channels in response to this compound.

Methodology:

-

Cell Culture: Neuroblastoma 2a (N2a) cells are cultured in appropriate media.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ. The pipettes are filled with a solution containing KCl, CaCl2, MgCl2, and HEPES, buffered to a physiological pH.

-

Gigaseal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette tip and the cell membrane.

-

Inside-Out Patch Configuration: The pipette is withdrawn from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV), and single-channel currents are recorded using a patch-clamp amplifier and data acquisition software.

-

Drug Application: this compound and known KATP channel modulators (e.g., diazoxide (B193173) as an opener, glibenclamide as a blocker) are perfused into the bath solution to observe their effects on channel activity.

TUNEL Assay for Apoptosis Detection in Brain Tissue

Objective: To quantify apoptotic cell death in the ischemic brain tissue of rats treated with this compound.

Methodology:

-

Tissue Preparation: Following experimental cerebral ischemia, rats are euthanized, and the brains are removed and fixed in 4% paraformaldehyde. The brains are then cryoprotected in sucrose (B13894) solutions and sectioned on a cryostat.

-

Permeabilization: Brain sections are permeabilized with a solution containing Triton X-100 to allow entry of the labeling reagents.

-

Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: The incorporated biotin-dUTP is detected using streptavidin conjugated to a fluorescent probe (e.g., fluorescein).

-

Counterstaining and Imaging: The sections are counterstained with a nuclear stain (e.g., DAPI) and imaged using a fluorescence microscope. The number of TUNEL-positive cells is counted in specific brain regions (e.g., penumbra).

Western Blotting for Bcl-2 and Bax Protein Expression

Objective: To determine the effect of this compound on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Methodology:

-

Protein Extraction: Protein lysates are prepared from brain tissue or cultured cells by homogenization in a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the relative expression levels of Bcl-2 and Bax are normalized to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in cellular protection.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action as a mitoKATP channel opener. Preclinical studies have consistently demonstrated its potent neuroprotective and cardioprotective effects in models of ischemic injury. The data suggest that by activating mitochondrial KATP channels, this compound mitigates the downstream consequences of cellular stress, including the inhibition of apoptosis through the modulation of Bcl-2 family proteins. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its development as a clinical therapeutic. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and development of this compound and related compounds.

References

- 1. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Congestive heart failure in rats is associated with increased expression and targeting of aquaporin-2 water channel in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Congestive heart failure in rats is associated with increased expression and targeting of aquaporin-2 water channel in collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of KR-31378: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-31378 is a novel small molecule compound identified as a potent activator of ATP-sensitive potassium (KATP) channels. Preclinical studies have demonstrated its significant therapeutic potential in ischemic conditions, primarily through its neuroprotective and cardioprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of quantitative data and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound, chemically known as (2S, 3S, 4R)-N"-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-1-benzopyran-4-yl)-N'-benzylguanidine, is a benzopyran derivative that has emerged as a promising candidate for the treatment of ischemic injuries.[1][2] Its primary pharmacological activity is attributed to the opening of ATP-sensitive potassium (KATP) channels, a key mechanism in cellular protection against metabolic stress.[1] This document synthesizes the available preclinical data on this compound, offering a detailed resource for researchers in the fields of pharmacology and drug development.

Mechanism of Action

The principal mechanism of action of this compound is the activation of ATP-sensitive potassium (KATP) channels.[1] Studies have shown that its effects are evident in various cell types, including neurons and cardiomyocytes.[1][3] The opening of KATP channels by this compound leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization is crucial for reducing cellular excitability and calcium overload, two key events in the pathophysiology of ischemic cell death.

Some evidence also suggests that this compound possesses antioxidant properties, which may contribute to its protective effects independently of its KATP channel opening activity.[4][5]

Signaling Pathways

This compound exerts its protective effects through the modulation of several key signaling pathways implicated in apoptosis and cell survival.

-

Anti-Apoptotic Pathway: In models of cerebral ischemia, treatment with this compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, favoring survival.

-

MAPK Pathway: In cardiac cells subjected to chemical hypoxia, this compound has been observed to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), two stress-activated protein kinases involved in apoptotic signaling.[6]

The following diagram illustrates the proposed signaling pathway for the anti-apoptotic effect of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in several preclinical models of ischemic injury, demonstrating its neuroprotective and cardioprotective potential.

Neuroprotection

In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), intraperitoneal administration of this compound at doses of 10, 30, and 50 mg/kg significantly reduced the infarct area.[2] Furthermore, in organotypic hippocampal slice cultures exposed to oxygen/glucose deprivation, a 10 µM concentration of this compound exhibited a neuroprotective effect, which was attenuated by the KATP channel blocker glibenclamide.[1]

Cardioprotection

This compound has been shown to protect cardiac H9c2 cells from chemical hypoxia-induced cell death.[6] This protective effect was associated with the inhibition of JNK and p38 MAPK activation.[6] In another study, this compound demonstrated a protective effect against oxidative stress-induced death in H9c2 cells, an effect that appeared to be independent of KATP channel opening and was linked to the preservation of mitochondrial membrane potential and inhibition of caspase-3 activity.[5] In a rat model of congestive heart failure, this compound improved cardiac function.[3]

Retinal Protection

In rat models of acute and chronic retinal ischemia, systemic administration of this compound protected retinal ganglion cells from ischemic damage in a dose-dependent manner.[7] This effect was also inhibited by glibenclamide, indicating the involvement of KATP channel opening.[7]

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies in rats. The compound exhibits dose-dependent pharmacokinetic properties.[8] Following intravenous and oral administration, a decrease in clearance was observed with increasing doses.[8] The oral absorption of this compound is reported to be good, with comparable area under the curve (AUC) values for both intravenous and oral routes at different doses.[8] One study reported detection limits of this compound in human plasma and urine, and rat tissue homogenates to be 0.2, 0.5, and 0.5 µg/mL, respectively.[9]

Table 1: Summary of Quantitative Pharmacodynamic and In Vitro Data

| Parameter | Value | Model System | Reference |

| Neuroprotection | |||

| Effective Dose (in vivo) | 10, 30, 50 mg/kg (i.p.) | Rat MCAO model | [2] |

| Effective Concentration (in vitro) | 10 µM | Rat organotypic hippocampal slices | [1] |

| Cardioprotection | |||

| Effective Concentration (in vitro) | Not specified | Rat H9c2 cardiac cells | [5][6] |

| Retinal Protection | |||

| Effective Dose (in vivo) | Dose-dependent | Rat retinal ischemia model | [7] |

| Antioxidant Activity | |||

| IC50 | 12 µM | Fetal rat primary mixed cortical culture (FeSO4-induced cell death) | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound.

In Vitro KATP Channel Activity Assay (Patch-Clamp Recording)

The effect of this compound on KATP channel opening was assessed using the patch-clamp technique in neuroblastoma 2a (N2a) cells.[1]

-

Cell Culture: N2a cells are cultured in appropriate media and conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

Pipette Solution (example): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

-

Bath Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Drug Application: this compound is applied to the bath solution at the desired concentrations.

-

Data Analysis: Changes in membrane current are recorded and analyzed to determine the effect of this compound on KATP channel activity.

The following diagram outlines the general workflow for a patch-clamp experiment.

In Vivo Model of Focal Cerebral Ischemia (MCAO)

The neuroprotective effects of this compound were evaluated in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).[2]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Anesthesia is induced.

-

The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament is inserted into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

-

-

Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 10, 30, 50 mg/kg) at specific time points relative to the ischemic insult.[2]

-

Outcome Measures: Infarct volume is assessed 24 hours after MCAO using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores can also be evaluated.

In Vitro Model of Cardiac Hypertrophy

The cardioprotective effects of this compound were studied in a model of angiotensin II-induced hypertrophy in H9c2 rat cardiomyoblasts.[3]

-

Cell Culture: H9c2 cells are cultured in DMEM supplemented with fetal bovine serum.

-

Induction of Hypertrophy: Cells are treated with a hypertrophic agonist such as angiotensin II for a specified duration (e.g., 48 hours).

-

Treatment: this compound is co-incubated with the hypertrophic agonist at various concentrations.

-

Outcome Measures:

-

Cell Size: Changes in cell surface area are measured using microscopy and image analysis software.

-

Protein Synthesis: Total protein content is quantified.

-

Hypertrophic Markers: Expression of hypertrophic markers like atrial natriuretic peptide (ANP) can be assessed by qRT-PCR or ELISA.

-

In Vivo Model of Retinal Ischemia

The protective effect of this compound on retinal ganglion cells was investigated in a rat model of acute retinal ischemia induced by high intraocular pressure (IOP).[7]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of Ischemia:

-

The anterior chamber of the eye is cannulated with a needle connected to a saline reservoir.

-

The IOP is elevated to a high level (e.g., 110 mmHg) for a specific duration (e.g., 60 minutes) to induce ischemia.

-

The needle is then removed to allow for reperfusion.

-

-

Drug Administration: this compound is administered, for example, by intraperitoneal injection.[7]

-

Outcome Measures:

-

Retinal Ganglion Cell (RGC) Survival: RGCs are retrogradely labeled and their density is quantified in retinal flat mounts.

-

Glial Fibrillary Acidic Protein (GFAP) Expression: GFAP, a marker of retinal stress, is assessed by immunohistochemistry or Western blotting.

-

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a KATP channel opener. The compound has demonstrated robust protective effects in various models of ischemic injury, including cerebral, cardiac, and retinal ischemia. Its ability to modulate key apoptotic and survival signaling pathways further underscores its therapeutic potential. While the available pharmacokinetic data is limited, it suggests favorable oral absorption. Further in-depth pharmacokinetic and toxicological studies are warranted to advance the clinical development of this compound for the treatment of ischemic diseases.

References

- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of this compound on oxidative stress in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound protects cardiac H9c2 cells from chemical hypoxia-induced cell death via inhibition of JNK/p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

KR-31378: A Novel Neuroprotective Agent for Cerebral Ischemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Cerebral ischemia, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death. The intricate pathophysiology of ischemic stroke necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. KR-31378, a benzopyran derivative, has emerged as a promising neuroprotective candidate, exhibiting a dual mechanism of action that targets key pathways in ischemic neuronal injury. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, experimental validation, and quantitative data to support its potential as a therapeutic agent for cerebral ischemia.

Core Mechanism of Action

This compound exerts its neuroprotective effects through two primary, and potentially independent, mechanisms:

-

ATP-Sensitive Potassium (K-ATP) Channel Opening: this compound is a potent opener of K-ATP channels.[1][2] The opening of these channels in neuronal membranes leads to potassium efflux, causing hyperpolarization. This hyperpolarization counteracts the pathological depolarization observed during ischemia, thereby reducing excitotoxicity and calcium overload, which are critical triggers of neuronal death. Studies have shown that the neuroprotective effect of this compound is significantly attenuated by glibenclamide, a K-ATP channel blocker, confirming the involvement of this pathway.[1][2]

-

Antioxidant Activity: Beyond its ion channel modulating effects, this compound possesses intrinsic antioxidant properties.[3] The reperfusion phase following an ischemic event is marked by a burst of reactive oxygen species (ROS), leading to lipid peroxidation, glutathione (B108866) depletion, and damage to cellular macromolecules. This compound has been demonstrated to suppress the intracellular accumulation of ROS, reduce lipid peroxidation, and restore the levels of endogenous antioxidants like glutathione and the activity of antioxidant enzymes such as catalase and glutathione peroxidase.[3] Notably, some studies suggest that this antioxidant effect is independent of its K-ATP channel opening activity.[3]

Signaling Pathways and Cellular Effects

The neuroprotective actions of this compound culminate in the inhibition of apoptotic cell death. In the ischemic penumbra, a region of moderately reduced blood flow surrounding the infarct core, neurons are particularly susceptible to apoptosis. This compound has been shown to modulate the expression of key proteins in the apoptotic cascade. Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[4][5] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[4][5]

Signaling Pathway Diagram

References

- 1. Neuroprotective effect of this compound via KATP channel opening against ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (this compound), a benzopyran analog, against focal ischemic brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of KR-31378 in Retinal Ganglion Cell Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of KR-31378 on retinal ganglion cells (RGCs), with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. The information is compiled from preclinical studies and is intended to inform further research and drug development in the field of ophthalmology, particularly for conditions involving RGC degeneration such as glaucoma.

Core Mechanism of Action: KATP Channel Activation

This compound is a novel benzopyran derivative that primarily functions as a potassium adenosine (B11128) triphosphate (KATP) channel opener.[1][2] In the context of retinal neuroprotection, the opening of KATP channels in RGCs is a key event that leads to membrane hyperpolarization. This hyperpolarization is thought to reduce calcium influx, decrease cellular excitability, and ultimately conserve cellular energy, thereby protecting the neurons from ischemic damage.[3] The neuroprotective effect of this compound has been demonstrated to be inhibited by glibenclamide, a known KATP channel blocker, further solidifying the role of this channel in its mechanism of action.[1]

Quantitative Efficacy in Preclinical Models

The neuroprotective efficacy of this compound has been quantified in rat models of both acute and chronic retinal ischemia. These studies demonstrate a significant and dose-dependent protection of RGCs from ischemic injury.

Acute Retinal Ischemia Model

In a model of acute retinal ischemia induced by transient high intraocular pressure (IOP), treatment with this compound demonstrated a marked reduction in RGC loss. In untreated retinas, approximately 90% of RGCs degenerated within one week of the ischemic insult. In contrast, this compound treatment provided a dose-dependent protection against this degeneration.[1]

Table 1: Retinal Ganglion Cell Protection by this compound in an Acute Ischemia Model

| Treatment Group | RGC Degeneration (%) | Protection against Ischemic Damage |

| Non-treated Control | 90% | - |

| This compound | Dose-dependent reduction | Yes |

Note: Specific quantitative data on the dose-dependent survival rates were not available in the reviewed literature.

Chronic Retinal Ischemia Model

In a chronic model of retinal ischemia induced by episcleral vein occlusion, oral administration of this compound resulted in a statistically significant higher density of RGCs compared to the non-treated group.[1][4] Furthermore, this compound treatment was also associated with a reduction in IOP in this model.[1][4]

Table 2: Effect of this compound on Retinal Ganglion Cell Density in a Chronic Ischemia Model

| Treatment Group | Retinal Ganglion Cell Density | Intraocular Pressure (IOP) |

| Non-treated Control | Baseline | Elevated |

| This compound | Statistically higher than control | Reduced |

Note: Specific RGC density values were not provided in the reviewed literature.

Signaling Pathways of Neuroprotection

The neuroprotective effects of this compound are mediated through a signaling cascade initiated by the activation of KATP channels, which subsequently influences anti-apoptotic pathways.

KATP Channel-Mediated Pathway

The primary signaling event is the opening of the KATP channels on the RGC membrane by this compound. This leads to potassium ion efflux and hyperpolarization of the cell membrane, which is a crucial step in neuroprotection.

References

- 1. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Retinal Ganglion Cell Survival with Rbpms Immunolabeling in Animal Models of Optic Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium ion channels in retinal ganglion cells (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

KR-31378 and its Interaction with Mitochondrial KATP Channels: An In-depth Technical Guide

Introduction

KR-31378, chemically identified as (2S,3S,4R)-N"-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine, is a novel benzopyran derivative that has garnered significant interest for its potential therapeutic applications in ischemic conditions.[1][2] It is primarily characterized as a mitochondrial ATP-sensitive potassium (mitoKATP) channel activator.[3][4] The opening of these channels in the inner mitochondrial membrane is a key mechanism in cellular protection, particularly in the context of cardiac and neuronal ischemia.[5][6]

This technical guide provides a comprehensive overview of the effects of this compound on mitochondrial KATP channels, intended for researchers, scientists, and drug development professionals. It synthesizes the available data on its mechanism of action, presents detailed methodologies for relevant experimental assays, and visualizes the associated signaling pathways and workflows.

Data Presentation

The effects of this compound have been investigated in various in vitro and in vivo models. The following tables summarize the key findings, highlighting the dual mechanism of action of this compound: a direct effect on mitoKATP channels and an independent antioxidant activity.

Table 1: Effects of this compound Mediated by KATP Channel Opening

| Effect | Model System | Key Findings | Reversed by KATP Blockers (e.g., Glibenclamide, 5-HD) | Reference(s) |

| Neuroprotection | Organotypic hippocampal slice cultures (oxygen/glucose deprivation) | Pretreatment with 10 µM this compound showed a neuroprotective effect in both CA1 and CA3 regions. | Yes | [2] |

| Inhibition of Cellular Hypertrophy | H9c2 rat cardiac myoblasts (treated with angiotensin II, phenylephrine, etc.) | Inhibited the increase in cell size and protein content in a concentration-dependent manner. | Yes | [4] |

| Cardioprotection | Rats with congestive heart failure (myocardial infarction model) | Significantly reversed cardiac dysfunction. | Yes | [4] |

| Retinal Ganglion Cell Protection | Rat retinal ischemia models | Protected retinal ganglion cells from ischemic damage in a dose-dependent manner. | Yes | [7] |

Table 2: KATP Channel-Independent Antioxidant Effects of this compound

| Effect | Model System | Key Findings | Reference(s) |

| Cardioprotection against Oxidative Stress | H9c2 cells (treated with buthionine sulfoximine (B86345) to induce oxidative stress) | Significantly decreased LDH release and ROS elevation. | [8] |

| Preservation of Mitochondrial Membrane Potential (MMP) | H9c2 cells (treated with buthionine sulfoximine) | Significantly reversed the reduction in MMP. | [8] |

| Inhibition of Apoptosis | H9c2 cells (treated with buthionine sulfoximine) | Significantly reversed the increased caspase-3 activity. | [8] |

| Neuroprotection against Ischemia-Reperfusion Injury | Rat primary mixed cortical culture (FeSO4-induced cell death) | Suppressed intracellular accumulation of ROS and lipid peroxidation. | [1] |

| Inhibition of JNK/p38 MAPK Activation | H9c2 cells (chemical hypoxia model) | Blocked the activation of JNK and p38 MAPK in a dose-dependent manner. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound. These protocols are based on established techniques for assessing mitochondrial function and cellular responses.

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is for recording KATP channel currents in a whole-cell or inside-out patch-clamp configuration to assess the effect of this compound.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries

-

Cell culture of interest (e.g., neuroblastoma 2a cells, cardiomyocytes)

-

External solution (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH)

-

Pipette (internal) solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, with varying concentrations of ATP (pH 7.2 with KOH)

-

This compound stock solution

-

KATP channel blockers (e.g., Glibenclamide, 5-HD)

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Plate cells on coverslips in a recording chamber mounted on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

For whole-cell recording, apply a brief pulse of suction to rupture the cell membrane under the pipette tip.

-

For inside-out patch recording, after forming a giga-seal, pull the pipette away from the cell to excise the membrane patch.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

Record baseline channel activity.

-

Apply this compound to the bath (for whole-cell) or to the internal face of the membrane (for inside-out patch) at various concentrations.

-

Record the change in channel opening probability and current amplitude.

-

To confirm the involvement of KATP channels, apply a KATP channel blocker in the presence of this compound and observe for reversal of the effect.

Mitochondrial Swelling Assay

This assay measures the increase in mitochondrial volume, which is indicative of the opening of inner membrane channels like the mitoKATP channel or the permeability transition pore.

Materials:

-

Isolated mitochondria

-

Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

-

Swelling buffer (in mM): 125 KCl, 20 HEPES, 2 KH2PO4, 1 MgCl2, 5 malate, 5 glutamate (B1630785) (pH 7.2)

-

This compound stock solution

-

Caesium cyclosporin (B1163) A (CsA) as a permeability transition pore inhibitor

Procedure:

-

Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

-

Resuspend the mitochondrial pellet in the swelling buffer.

-

Add a standardized amount of mitochondria (e.g., 0.5 mg/mL) to a cuvette or microplate well containing the swelling buffer.

-

Equilibrate for 2-3 minutes at 30°C.

-

Monitor the baseline absorbance at 540 nm.

-

Add this compound at the desired concentration and record the decrease in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.

-

As a control, pre-incubate mitochondria with a KATP channel blocker before adding this compound to assess specificity.

-

To distinguish from permeability transition-induced swelling, run a parallel experiment with CsA.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Rhodamine 123, which accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization.

Materials:

-

Cell culture (e.g., H9c2 cells)

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in ethanol)

-

Fluorescence microscope or plate reader (Excitation/Emission ~488/525 nm)

-

Culture medium

-

This compound stock solution

-

An agent to induce mitochondrial depolarization (e.g., CCCP) as a positive control

Procedure:

-

Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish).

-

Treat the cells with this compound for the desired duration. In some experiments, cells are co-treated with an oxidative stressor.

-

After treatment, remove the medium and wash the cells with PBS.

-

Load the cells with Rhodamine 123 (e.g., 5 µM in culture medium) and incubate for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove the excess dye.

-

Add fresh culture medium or a suitable buffer.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. A higher fluorescence intensity corresponds to a more polarized mitochondrial membrane.

-

Compare the fluorescence of this compound-treated cells to untreated and positive control (CCCP-treated) cells.

Measurement of Reactive Oxygen Species (ROS)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

Cell culture (e.g., H9c2 cells)

-

H2DCF-DA stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope or plate reader (Excitation/Emission ~485/535 nm)

-

Culture medium

-

This compound stock solution

-

An agent to induce ROS production (e.g., H2O2 or buthionine sulfoximine)

Procedure:

-

Plate cells and treat with this compound and/or an ROS-inducing agent.

-

After the treatment period, wash the cells with PBS.

-

Load the cells with H2DCF-DA (e.g., 10 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Compare the fluorescence of treated cells to that of untreated controls.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell culture

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

-

Assay buffer

-

Microplate reader

-

This compound stock solution

-

An apoptosis-inducing agent

Procedure:

-

Plate cells and treat with this compound and/or an apoptosis-inducing agent.

-

After treatment, harvest the cells and lyse them using the cell lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a microplate, add a standardized amount of protein lysate to the assay buffer.

-

Add the caspase-3 substrate and incubate at 37°C for 1-2 hours.

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (Excitation/Emission ~380/460 nm for AMC).

-

The increase in signal is proportional to the caspase-3 activity in the sample.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways of this compound and the workflows of the key experimental protocols.

Caption: Proposed dual-mechanism signaling pathway of this compound.

Caption: General workflow for key experimental assays.

Conclusion

This compound is a promising therapeutic candidate with a multifaceted mechanism of action. Its ability to activate mitochondrial KATP channels, coupled with its intrinsic antioxidant properties, provides a dual approach to protecting cells from ischemic and oxidative stress. The activation of mitoKATP channels by this compound initiates a signaling cascade involving ROS as second messengers, ultimately leading to the inhibition of the mitochondrial permeability transition pore, a critical step in cell death pathways. Concurrently, its ability to scavenge ROS and inhibit stress-activated protein kinases like JNK and p38 MAPK provides an additional layer of cytoprotection.

Further research is warranted to elucidate the precise quantitative pharmacology of this compound and to fully delineate the interplay between its two protective pathways in various pathological conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued investigation into this and similar compounds, aiding in the development of novel therapies for ischemic diseases.

References

- 1. Redox Regulation of the Mitochondrial KATP Channel in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Intramitochondrial signaling: interactions among mitoKATP, PKCɛ, ROS, and MPT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heart.bmj.com [heart.bmj.com]

- 8. jscienceheritage.com [jscienceheritage.com]

Early-Stage Research on KR-31378: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-31378 is a novel small molecule that has demonstrated significant potential in preclinical studies as a protective agent against ischemic injury in various tissues, including the brain, heart, and retina. This technical guide synthesizes the available early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Core Mechanism of Action: KATP Channel Activation

This compound is characterized as a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] Its mechanism of action is primarily attributed to the opening of these channels, with a particular emphasis on the mitochondrial subtype (mitoKATP). This activation leads to potassium ion influx, resulting in cellular hyperpolarization and subsequent protective effects against ischemic damage. The effects of this compound have been shown to be attenuated by the presence of KATP channel blockers such as glibenclamide, further solidifying its mechanism of action.[1][2][3]

Preclinical Efficacy and Quantitative Data

Early-stage research has highlighted the neuroprotective and cardioprotective effects of this compound in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

| In Vitro Efficacy | |

| Model | Finding |

| FeSO4-induced cell death in fetal rat primary mixed cortical culture | IC50 = 12 µM[4] |

| Neuroblastoma 2a (N2a) cells | Dose-dependent induction of KATP channel opening with 10 µM treatment[1] |

| H9c2 rat heart-derived cells | Concentration-dependent inhibition of agonist-induced hypertrophy[3] |

| In Vivo Efficacy | |

| Model | Finding |

| Rat model of middle cerebral artery occlusion and reperfusion | 30 mg/kg (i.v.) treatment significantly reduced infarct area by 24% and edema by 36%[4] |

| Rat acute retinal ischemia model | Dose-dependent protection of retinal ganglion cells from ischemic damage[2] |

| Rat model of congestive heart failure | Significantly reversed cardiac dysfunction and inhibited atrial hypertrophy[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing its neuroprotective effects.

References

- 1. This compound, a potassium-channel opener, induces the protection of retinal ganglion cells in rat retinal ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a novel ATP-sensitive potassium channel activator, on hypertrophy of H9c2 cells and on cardiac dysfunction in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. This compound protects neurons from ischemia-reperfusion brain injury by attenuating lipid peroxidation and glutathione loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KR-31378 in In Vitro Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-31378, chemically known as (2S,3S,4R)-N″-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N′-benzylguanidine, is a novel benzopyran analog with demonstrated neuroprotective properties.[1] This compound exhibits a dual mechanism of action, functioning as both a potent antioxidant and an ATP-sensitive potassium (KATP) channel opener.[2][3] These characteristics make this compound a promising candidate for therapeutic strategies against neurological disorders involving oxidative stress and neuronal hyperexcitability, such as cerebral ischemia.[2][3]

These application notes provide detailed protocols for the use of this compound in in vitro neuronal cell culture models to investigate its neuroprotective effects. The protocols cover cell culture of primary cortical neurons and the Neuro-2a (N2a) cell line, induction of neuronal injury via oxidative stress and oxygen-glucose deprivation, and subsequent assessment of neuroprotection.

Mechanism of Action

This compound exerts its neuroprotective effects through two primary pathways:

-

Antioxidant Activity: this compound directly scavenges reactive oxygen species (ROS) and restores the activity of endogenous antioxidant enzymes such as catalase and glutathione (B108866) peroxidase.[2] It also attenuates the depletion of glutathione, a key cellular antioxidant.[2] This antioxidant action mitigates lipid peroxidation and subsequent cellular damage. Furthermore, this compound has been shown to modulate the Bcl-2 family of proteins, upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, thereby inhibiting the mitochondrial apoptotic pathway.[1]

-

KATP Channel Opening: this compound is an effective opener of ATP-sensitive potassium (KATP) channels in neuronal cells.[3] The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability, which is a key factor in excitotoxicity-mediated neuronal death observed in conditions like ischemia.[3]

Data Presentation

The following table summarizes key quantitative data for the in vitro application of this compound.

| Parameter | Cell Type | Condition | Value | Reference |

| IC50 | Fetal rat primary mixed cortical culture | FeSO4-induced cell death | 12 µM | [2] |

| Effective Concentration | Neuro-2a (N2a) cells | KATP channel opening | 10 µM | [3] |

| Effective Concentration | Organotypic hippocampal slice cultures | Neuroprotection against oxygen/glucose deprivation | 10 µM | [3] |

Experimental Protocols

Cell Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat fetuses.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

0.25% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

Protocol:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically remove the uterine horns and place them in a petri dish containing ice-cold HBSS.

-

Dissect the embryos from the uterine horns and decapitate them.

-

Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.